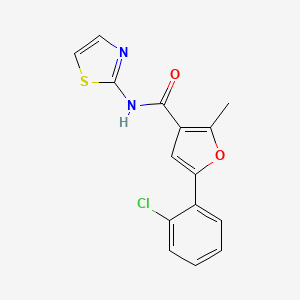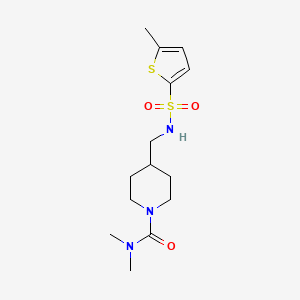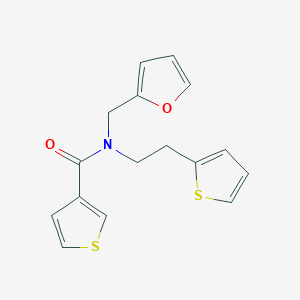
5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide, also known as CTFC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the furanocarboxamide family and is synthesized using a specific method.
Scientific Research Applications
Antinociceptive and Anti-inflammatory Properties
Research on thiazolopyrimidine derivatives, which include compounds structurally similar to 5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide, has demonstrated significant antinociceptive and anti-inflammatory activities. These compounds were synthesized and their effectiveness was evaluated using techniques like the tail-flick method and carrageenan-induced paw edema test (Selvam et al., 2012).
Anticancer Activity
A study on thiazolidinone compounds containing furan moiety, related to the chemical structure , showed moderate to strong antiproliferative activity against human leukemia cell lines. The study highlighted the importance of electron-donating groups on the thiazolidinone moiety for enhancing anticancer properties (Chandrappa et al., 2009).
Mitochondrial Permeability Transition Inhibition
A structure similar to 5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide was identified as a scaffold for developing therapeutic agents to treat vascular dysfunction, including ischemia/reperfusion injury. These compounds showed potent inhibitory activity against Ca²⁺-induced mitochondrial swelling (Murasawa et al., 2012).
Antimicrobial Activities
Compounds derived from a similar chemical structure demonstrated significant inhibition on bacterial and fungal growth compared to standard drugs, suggesting potential applications in antimicrobial therapies (Akbari et al., 2008).
Antiprotozoal Agents
Compounds structurally akin to 5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide showed potent antiprotozoal activity, particularly against Trypanosoma and Plasmodium species, demonstrating their potential as antiprotozoal agents (Ismail et al., 2004).
properties
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-9-11(14(19)18-15-17-6-7-21-15)8-13(20-9)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDKOOBYGHGDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide](/img/structure/B2997937.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2997939.png)

![1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2997942.png)
![1-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2997948.png)



![2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B2997955.png)
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2997956.png)
